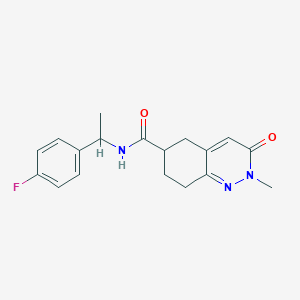

N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Description

N-(1-(4-Fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a synthetic cinnoline derivative characterized by a bicyclic nitrogen-containing core (5,6,7,8-tetrahydrocinnoline) with a 3-oxo group and a 2-methyl substituent. The carboxamide moiety at position 6 is linked to a 4-fluorophenethyl group, introducing both lipophilic and electronic effects. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and may influence binding affinity through hydrophobic interactions and electron-withdrawing properties . Cinnoline derivatives are less common in medicinal chemistry compared to quinolines or indoles, but their rigid bicyclic structure offers unique conformational constraints for target engagement.

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)ethyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2/c1-11(12-3-6-15(19)7-4-12)20-18(24)13-5-8-16-14(9-13)10-17(23)22(2)21-16/h3-4,6-7,10-11,13H,5,8-9H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJOKSFBTUZTBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC(=O)C2CCC3=NN(C(=O)C=C3C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide (CAS Number: 1904300-49-7) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 329.4 g/mol. The structure features a hexahydrocinnoline core with a fluorophenyl substituent that may enhance its biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀FN₃O₂ |

| Molecular Weight | 329.4 g/mol |

| CAS Number | 1904300-49-7 |

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, fluorinated derivatives have been shown to inhibit glycolysis in cancer cells, particularly in glioblastoma multiforme (GBM), by modulating hexokinase activity. This inhibition is crucial as many aggressive cancers rely on glycolysis for energy production even in the presence of oxygen (the Warburg effect) .

In vitro studies suggest that this compound may exert cytotoxic effects on cancer cell lines by inducing apoptosis and disrupting metabolic pathways. The presence of the fluorine atom is hypothesized to enhance the compound's interaction with biological targets compared to non-fluorinated analogs.

The proposed mechanisms by which this compound exhibits biological activity include:

- Inhibition of Glycolytic Pathways : Similar compounds have demonstrated the ability to inhibit key enzymes in the glycolytic pathway, leading to reduced energy production in cancer cells.

- Induction of Apoptosis : Studies have shown that certain hexahydrocinnoline derivatives can trigger apoptotic pathways in malignant cells.

- Interaction with Receptors : The structure suggests potential interactions with various receptors involved in cell signaling and proliferation.

Case Study 1: In Vitro Efficacy Against GBM

A study evaluating the efficacy of fluorinated analogs demonstrated that compounds similar to this compound showed IC50 values significantly lower than traditional chemotherapeutics in GBM cell lines. This suggests a promising avenue for further research into its use as a targeted therapy.

Case Study 2: Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of halogenated compounds indicates that modifications at the C-2 position can improve stability and bioavailability. These modifications may allow for effective dosing regimens with reduced side effects compared to standard treatments .

Comparison with Similar Compounds

Fluorinated Aromatic Compounds

- 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one (): Shares the 4-fluorophenyl group but features a ketone and pyrrolidine substituent instead of a cinnoline core. This compound’s stimulant-like structure contrasts with the carboxamide and rigid cinnoline system of the target molecule, likely resulting in divergent pharmacological profiles (e.g., CNS activity vs. enzyme inhibition) .

- N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide (): Contains a fluorophenyl group and amide linkage but incorporates a piperidine-phenethyl moiety. The flexibility of the piperidine ring may reduce target selectivity compared to the cinnoline scaffold .

Bicyclic Nitrogen Heterocycles

- 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) (): A quinoline derivative with fluorine and chlorine substituents. The para-fluoro group in 7f enhances antibacterial activity by improving membrane penetration, whereas the cinnoline core in the target compound may favor different targets (e.g., kinases or GPCRs) due to altered nitrogen positioning .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The target compound’s lower LogP compared to quinoline 7f suggests better aqueous solubility, aided by the carboxamide group. However, its LogP is higher than non-cinnoline fluorophenyl analogs due to the aromatic core .

- Metabolic Stability: Fluorine in the para position reduces oxidative metabolism in both the target compound and 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one, but the cinnoline core may introduce novel metabolic pathways (e.g., ring oxidation) .

Functional Group Impact

- Carboxamide vs.

Research Findings and Implications

- Structural Uniqueness: The cinnoline core distinguishes the target compound from quinolines () and phenethylamines (), suggesting unexplored therapeutic applications.

- Synthetic Challenges: Cinnoline synthesis requires precise control of oxidation states, contrasting with simpler routes for quinolines or pyrrolidine derivatives .

- Contradictions : Despite shared fluorophenyl groups, the target compound’s activity may differ significantly from stimulant-like analogs () due to core rigidity and substituent chemistry.

Q & A

Q. What are the established multi-step synthetic routes for N-(1-(4-fluorophenyl)ethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide?

The synthesis typically involves sequential reactions such as cyclocondensation, fluorophenyl ethyl group coupling, and carboxamide formation. Key steps include:

- Cyclocondensation : Formation of the hexahydrocinnoline core using hydrazine derivatives and cyclic ketones under reflux conditions .

- Substitution : Introduction of the 4-fluorophenyl ethyl group via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura) .

- Carboxamide formation : Activation of the carboxylic acid intermediate (e.g., using EDCl/HOBt) followed by coupling with the amine moiety . Critical parameters : Solvent polarity (e.g., DMF vs. THF), temperature control (±5°C), and purification via column chromatography (silica gel, gradient elution) .

Q. How can researchers characterize the structural integrity of this compound?

A combination of analytical techniques is required:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; hexahydrocinnoline methyl groups at δ 1.2–1.5 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₂FN₃O₂: 372.1722) .

- X-ray crystallography : For absolute stereochemistry determination if chiral centers are present .

Q. What preliminary assays are recommended to evaluate its bioactivity?

Initial screens should focus on:

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like GPCRs .

- Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .

Advanced Research Questions

Q. How can low yields in the final carboxamide coupling step be optimized?

Common issues arise from steric hindrance or poor activation. Solutions include:

- Alternative coupling reagents : Replace EDCl/HOBt with PyBOP or HATU for improved efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hr reflux) while maintaining >90% purity .

- Solvent optimization : Use DCM/DIEA mixtures to enhance nucleophilicity .

Q. How should contradictory bioactivity data across cell lines be resolved?

Discrepancies may stem from off-target effects or metabolic instability. Methodological approaches:

Q. What computational strategies predict binding modes with biological targets?

Combine:

- Molecular docking (AutoDock Vina) : Simulate interactions with homology-modeled receptors (e.g., docking scores < −7.0 kcal/mol indicate high affinity) .

- Molecular dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns simulations (RMSD < 2.0 Å) .

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine position) with activity trends .

Methodological Notes

- Contradiction Mitigation : Replicate assays in triplicate with orthogonal methods (e.g., SPR + ITC) to confirm binding .

- Stereochemical Purity : Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.